molecular formula C13H15NO B1308987 1,2,5,7-Tetramethyl-1H-indole-3-carbaldehyde CAS No. 883547-21-5

1,2,5,7-Tetramethyl-1H-indole-3-carbaldehyde

Cat. No.: B1308987
CAS No.: 883547-21-5
M. Wt: 201.26 g/mol
InChI Key: TXIBTXYJSUNNKP-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

1,2,5,7-Tetramethyl-1H-indole-3-carbaldehyde (CAS: 883547-21-5) belongs to the class of substituted indole-3-carbaldehydes. Its molecular formula is C₁₃H₁₅NO , with a molecular weight of 201.26 g/mol . The compound features a bicyclic indole core fused with a benzene ring and a pyrrole moiety, substituted with four methyl groups at positions 1, 2, 5, and 7, and an aldehyde group at position 3.

Key Structural Features :

  • SMILES : O=CC1=C(C)N(C)C2=C1C=C(C)C=C2C
  • IUPAC Name : this compound
  • Physical Properties :
    • Boiling Point: 364.7 ± 37.0 °C (estimated)
    • Density: 1.1 ± 0.1 g/cm³

The electron-donating methyl groups at the 1, 2, 5, and 7 positions significantly influence the compound’s reactivity, enhancing steric hindrance while modulating its electronic profile for nucleophilic and electrophilic reactions.

Historical Context in Indole Chemistry

Indole chemistry traces its origins to the 19th century, with Emil Fischer’s pioneering work on the Fischer indole synthesis (1883), which enabled the systematic construction of indole derivatives from arylhydrazones. The discovery of substituted indoles, including methylated variants, emerged as synthetic methodologies advanced.

This compound represents a modern iteration of these efforts, synthesized through Vilsmeier-Haack formylation or Friedel-Crafts alkylation strategies. These methods build upon classical indole functionalization techniques, such as the Reimer-Tiemann reaction, which introduced formyl groups to aromatic systems. The compound’s tetramethyl substitution pattern reflects innovations in regioselective alkylation, a critical development in 20th-century heterocyclic chemistry.

Significance in Heterocyclic Chemistry Research

This compound serves as a versatile scaffold in organic synthesis due to:

  • Electrophilic Reactivity : The aldehyde group at C3 participates in condensation reactions, enabling the formation of Schiff bases, hydrazones, and other derivatives.
  • Steric Effects : The methyl groups at C1, C2, C5, and C7 modulate reactivity by hindering access to the indole nucleus, directing substitutions to specific positions.
  • Applications :
    • Pharmaceutical Intermediates : Used in synthesizing indole alkaloids and receptor ligands.
    • Materials Science : Explored for optoelectronic properties due to its conjugated π-system.

Recent studies highlight its role in cross-coupling reactions , where it acts as a boronate precursor for Suzuki-Miyaura couplings, facilitating access to biaryl structures.

Relationship to Indole-3-carbaldehyde Family

Indole-3-carbaldehyde derivatives share a common structural motif but differ in substitution patterns. Compared to the parent compound indole-3-carbaldehyde (CAS: 487-89-8), the tetramethyl derivative exhibits:

Property Indole-3-carbaldehyde 1,2,5,7-Tetramethyl Derivative
Molecular Formula C₉H₇NO C₁₃H₁₅NO
Reactivity High electrophilicity at C3 Reduced electrophilicity due to methyl groups
Synthetic Utility Base for natural product synthesis Specialty building block for sterically hindered systems

The tetramethyl variant’s reduced solubility in polar solvents contrasts with the parent compound, necessitating tailored synthetic protocols. Its stability under acidic conditions further distinguishes it from hydroxylated analogs like 5-hydroxyindole-3-carbaldehyde, which undergo rapid glucosylation in biological systems.

Properties

IUPAC Name

1,2,5,7-tetramethylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-8-5-9(2)13-11(6-8)12(7-15)10(3)14(13)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIBTXYJSUNNKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(N2C)C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagents and Conditions

  • Solvent: Anhydrous dimethylformamide (DMF)
  • Formylating agent: Vilsmeier reagent generated in situ by slow addition of phosphorus oxychloride (POCl3) to DMF at 0–5 °C
  • Substrate: 2,5,7-trimethylaniline or the corresponding substituted indole precursor
  • Reaction temperature: Initial stirring at 0–5 °C, followed by room temperature stirring and reflux at 80–90 °C for 5–8 hours
  • Workup: Neutralization with saturated sodium carbonate solution to pH 8–9, filtration, drying, and recrystallization

Mechanism and Specifics

  • The Vilsmeier reagent (chloroiminium ion) reacts with the electron-rich indole ring at the 3-position, introducing the formyl group.
  • The methyl substituents at positions 1, 2, 5, and 7 are introduced either by starting from appropriately methylated aniline derivatives or by methylation of the indole nitrogen and ring prior to formylation.
  • The molar ratio of substrate to Vilsmeier reagent is typically between 1:10 and 1:40 to ensure complete formylation.

Example Procedure (Adapted from Patent CN102786460A)

Step Description
1 Prepare Vilsmeier reagent by adding POCl3 slowly to anhydrous DMF at 0–5 °C, stir 30–40 min
2 Dissolve 2,5,7-trimethylaniline in DMF, add Vilsmeier reagent dropwise at 0–5 °C
3 Stir at room temperature for 1–2 hours, then reflux at 80–90 °C for 5–8 hours
4 Cool reaction mixture, add saturated Na2CO3 solution to adjust pH to 8–9
5 Filter precipitated solid, dry and recrystallize to obtain 1,2,5,7-tetramethyl-1H-indole-3-carbaldehyde

Yield and Purity

  • The Vilsmeier-Haack reaction typically affords the aldehyde in high yield (often >75%) and high purity.
  • The product is characterized by ^1H NMR and ^13C NMR, showing characteristic aldehyde proton signals near 9.9–10 ppm and carbonyl carbon near 185 ppm.

Alternative Synthetic Routes

Friedel–Crafts Type Formylation

  • Indole derivatives can undergo Friedel–Crafts type addition to aldehydes in the presence of Lewis acids or silyl triflates.
  • For example, treatment of methylated indoles with trimethylsilyl trifluoromethanesulfonate (TMSOTf) and trialkylamine, followed by quenching and deprotection, can yield 3-formylindoles.
  • This method avoids side reactions such as bisindolyl methane formation common under acidic conditions.

Oxidative Decarboxylation of Indole-3-Acetic Acid Derivatives

  • Oxidative decarboxylation of indole-3-acetic acid derivatives using catalysts such as manganese(III)-salophen complexes or visible-light catalysis can produce indole-3-carbaldehydes.
  • This biosynthetically inspired method is less common for heavily methylated derivatives but offers an alternative route.

Methylation of Indole-3-Carbaldehyde

  • Starting from 1H-indole-3-carbaldehyde, selective methylation at nitrogen and ring positions (2,5,7) can be achieved using methyl iodide and base (e.g., sodium hydride) in DMF.
  • This stepwise approach allows for the preparation of this compound from simpler precursors.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
Vilsmeier-Haack Formylation 2,5,7-trimethylaniline or methylated indole POCl3, DMF, 0–5 °C then reflux 80–90 °C High yield, simple, scalable Requires careful temperature control
Friedel–Crafts Type Formylation Methylated indole TMSOTf, trialkylamine, pyridine, TBAF Avoids bisindolyl methane byproducts More complex reagents, multi-step
Oxidative Decarboxylation Indole-3-acetic acid derivatives Mn(III) catalysts, visible light, oxygen Mild conditions, biosynthetic mimic Less suitable for heavily methylated derivatives
Stepwise Methylation 1H-indole-3-carbaldehyde NaH, MeI in DMF Allows selective methylation Multi-step, requires purification

Research Findings and Characterization

  • The Vilsmeier-Haack method remains the most convenient and widely used for preparing 3-formylindoles with multiple methyl substitutions due to its robustness and high purity of products.
  • ^1H NMR spectra typically show a singlet near 9.9–10 ppm corresponding to the aldehyde proton.
  • ^13C NMR confirms the aldehyde carbon at ~185 ppm.
  • The methyl groups appear as singlets or multiplets in the 1.8–2.5 ppm range depending on their position.
  • Purification by recrystallization or chromatography yields analytically pure compounds suitable for further synthetic applications.

Chemical Reactions Analysis

1,2,5,7-Tetramethyl-1H-indole-3-carbaldehyde undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism by which 1,2,5,7-Tetramethyl-1H-indole-3-carbaldehyde exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and commercial differences between 1,2,5,7-Tetramethyl-1H-indole-3-carbaldehyde and its analogs are critical for understanding its niche in chemical research. Below, we compare it with 1,2,5-Trimethyl-1H-indole-3-carbaldehyde , a closely related compound with one fewer methyl group.

Structural and Physicochemical Differences

  • Substituent Positions :

    • The tetramethyl derivative has methyl groups at positions 1, 2, 5, and 7 , while the trimethyl analog lacks the 7-position methyl .
    • This additional methyl group increases the molecular weight and likely enhances lipophilicity, impacting solubility and membrane permeability in biological systems.
  • Molecular Formula and Weight: Trimethyl analog: C₁₂H₁₃NO (MW: 187.24 g/mol) . Tetramethyl analog: Inferred formula C₁₃H₁₅NO (MW: ~201.24 g/mol*).

*Calculated by adding the mass of one methyl group (15.03 g/mol) to the trimethyl compound’s molecular weight.

Commercial Availability

Data Table: Comparative Overview

Property This compound 1,2,5-Trimethyl-1H-indole-3-carbaldehyde
CAS Number Not disclosed 66727-62-6
Molecular Formula C₁₃H₁₅NO* C₁₂H₁₃NO
Molecular Weight ~201.24* 187.24
Substituents 1, 2, 5, 7-methyl 1, 2, 5-methyl
Availability Discontinued Available
Reported Use Medicinal Not specified

*Inferred from structural comparison.

Research Implications and Limitations

  • Synthetic Challenges : The discontinuation of the tetramethyl compound could reflect difficulties in introducing multiple methyl groups regioselectively.
  • Knowledge Gaps: No direct experimental data (e.g., melting points, bioactivity) are available in the provided sources, limiting mechanistic insights.

Biological Activity

1,2,5,7-Tetramethyl-1H-indole-3-carbaldehyde (TMICA) is a compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

TMICA is characterized by a complex indole structure with four methyl groups and an aldehyde functional group. This unique configuration influences its reactivity and interaction with biological molecules. The presence of methyl groups at specific positions alters its biological properties compared to other indole derivatives like indole-3-carbinol (I3C) .

Target Interactions

TMICA exhibits high affinity for various receptors and enzymes, similar to other indole derivatives. It is known to undergo Schiff base condensation reactions, which can lead to the formation of multifunctional silica nano-vehicles and magnetic nanoparticles .

Biochemical Pathways

TMICA influences multiple biochemical pathways, including:

  • Antioxidant Activity : It exhibits significant antioxidant properties that help in scavenging free radicals.
  • Antimicrobial Effects : TMICA has demonstrated activity against various bacterial strains.
  • Anticancer Properties : Research indicates that TMICA may inhibit tumor growth through modulation of cell signaling pathways and gene expression .

Antioxidant Activity

A study showed that TMICA can effectively reduce oxidative stress markers in cellular models. The compound's ability to donate electrons contributes to its antioxidant capacity, making it a potential candidate for further research in oxidative stress-related diseases.

Antimicrobial Activity

TMICA has been tested against several pathogens. In vitro studies revealed that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be effective at low micromolar concentrations, indicating its potential as an antimicrobial agent .

Anticancer Activity

Research has highlighted TMICA's anticancer properties across different cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells by activating specific apoptotic pathways while inhibiting cell proliferation .

Table 1: Summary of Biological Activities of TMICA

Biological ActivityMechanismReference
AntioxidantScavenges free radicals
AntimicrobialInhibits bacterial growth
AnticancerInduces apoptosis in cancer cells

Case Studies

Several case studies have explored the therapeutic potential of TMICA:

  • Breast Cancer Model : In a study involving human breast cancer cell lines, TMICA was shown to significantly reduce cell viability and induce apoptosis through the activation of caspase pathways.
  • Animal Models : In vivo studies using mice demonstrated that administration of TMICA resulted in reduced tumor sizes in xenograft models. The compound was administered at varying doses, revealing a dose-dependent response in tumor suppression .

Dosage Effects and Toxicity

The biological effects of TMICA vary with dosage. Low doses have been associated with beneficial effects such as antioxidant activity and inhibition of tumor growth. Conversely, high doses may lead to cytotoxicity and adverse effects, emphasizing the importance of optimizing dosage for therapeutic applications .

Q & A

(Basic) What are the established laboratory-scale synthetic routes for 1,2,5,7-Tetramethyl-1H-indole-3-carbaldehyde?

Methodological Answer:
The synthesis typically involves sequential alkylation and formylation steps. A common approach is the Vilsmeier-Haack reaction to introduce the aldehyde group at the 3-position of the indole core using POCl₃ and DMF . Subsequent methylation at the 1, 2, 5, and 7 positions can be achieved via SN2 substitution using alkyl halides (e.g., methyl iodide) in the presence of a base like NaH or K₂CO₃ in DMF, followed by reflux and purification via recrystallization or column chromatography . For example, details alkylation of 1H-indole-3-carbaldehyde using benzyl chloride and K₂CO₃ in DMF at 90°C, which can be adapted for methyl group introduction.

(Advanced) How can regioselectivity issues during methylation of the indole ring be systematically addressed?

Methodological Answer:
Regioselectivity is influenced by electronic and steric factors. Computational tools (e.g., DFT) can predict reactive sites by analyzing electron density distribution. Experimentally, directing groups (e.g., protective groups on nitrogen or oxygen) can guide methylation. For instance, prior protection of the indole nitrogen (1-position) with a removable group (e.g., benzyl) ensures methylation occurs at the 2, 5, and 7 positions. highlights the use of NaH in DMF to deprotonate the indole nitrogen, facilitating controlled alkylation . Post-methylation, the protective group can be cleaved under mild acidic conditions.

(Basic) What analytical techniques are optimal for structural confirmation of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify methyl group environments and aldehyde proton shifts. For example, the aldehyde proton typically appears at δ 9.8–10.2 ppm .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+ or [M−H]− ions) .
  • X-ray Crystallography: Single-crystal XRD using SHELX software (e.g., SHELXL for refinement) resolves absolute configuration and methyl group positions .
  • IR Spectroscopy: The aldehyde C=O stretch (~1680–1720 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹) provide functional group validation .

(Advanced) How can computational modeling predict reactivity in catalytic applications of this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the aldehyde group’s LUMO energy indicates susceptibility to nucleophilic attack. emphasizes empirical validation through controlled experiments (e.g., monitoring reaction intermediates via HPLC or in situ IR) . Coupling DFT with kinetic studies (e.g., Eyring analysis) elucidates reaction mechanisms and transition states.

(Basic) What purification methods ensure high purity of the synthesized compound?

Methodological Answer:

  • Recrystallization: Use solvent pairs like DMF/acetic acid or ethanol/water to remove byproducts .
  • Column Chromatography: Silica gel with gradient elution (e.g., hexane/ethyl acetate) separates methylated isomers .
  • Distillation or Sublimation: For thermally stable derivatives, vacuum distillation removes low-boiling impurities .

(Advanced) How can researchers resolve contradictions in reported synthetic yields across studies?

Methodological Answer:
Systematic analysis of reaction parameters (temperature, solvent, catalyst loading) is critical. For example, reports reflux in acetic acid for 3–5 hours, while uses DMF at 80–110°C . Triangulate data by replicating both methods and analyzing byproducts via LC-MS. recommends methodological rigor through controlled experiments (e.g., Design of Experiments, DoE) to identify optimal conditions . Additionally, cross-validate results using multiple characterization techniques (e.g., NMR, XRD) to confirm product identity.

(Basic) What safety precautions are essential when handling this compound?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation: Perform reactions in a fume hood due to volatile reagents (e.g., POCl₃, DMF) .
  • Waste Disposal: Quench reactive intermediates (e.g., NaBH₄ reductions) with isopropanol before aqueous disposal .

(Advanced) What strategies optimize the synthesis for high-throughput or combinatorial chemistry applications?

Methodological Answer:

  • Automated Flow Reactors: Continuous flow systems minimize reaction times and improve reproducibility (e.g., iodination in adapted for methylation) .
  • Parallel Synthesis: Use robotic liquid handlers to screen methylating agents (e.g., MeI, MeOTf) and bases (K₂CO₃, Cs₂CO₃) in 96-well plates .
  • In-line Analytics: Integrate HPLC or FTIR for real-time monitoring, enabling rapid optimization .

(Basic) How is the compound’s stability assessed under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Studies: Store samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC .
  • Light Sensitivity: Expose to UV-vis light (300–800 nm) and monitor aldehyde oxidation by NMR .

(Advanced) What role does this compound play in medicinal chemistry research?

Methodological Answer:
As a scaffold for drug discovery, its tetramethyl groups enhance metabolic stability. and demonstrate its use in synthesizing kinase inhibitors or antimicrobial agents via Schiff base formation or cycloaddition reactions . For example, coupling the aldehyde with aminothiazoles () generates bioactive heterocycles .

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